![molecular formula C23H17N3O4S B2961301 methyl 5-(((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate CAS No. 536704-15-1](/img/structure/B2961301.png)

methyl 5-(((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

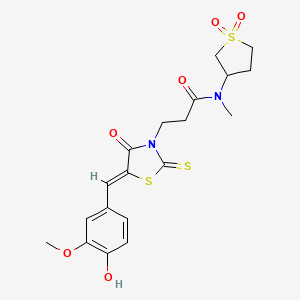

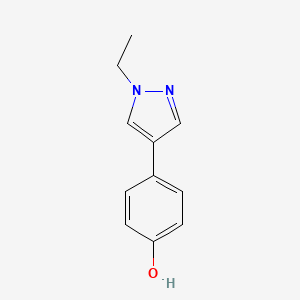

The compound is a complex organic molecule with several functional groups, including a pyrimidine ring, a furan ring, and a thioether group . It is likely to be part of a larger class of heterocyclic compounds, which are known for their wide range of biological activities .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized via multicomponent reactions (MCRs), where two or more reactants combine to give a single product . These reactions are known for the production of pharmaceutically active molecules .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The presence of a pyrimidine ring and a furan ring suggests that the compound may have interesting electronic properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are often involved in a variety of chemical reactions, including condensation reactions and cycloadditions .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactions

Heterocyclic compounds derived from furan and pyrimidine, similar in structure to the compound mentioned, have been explored for various synthetic applications. These include the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation reactions, demonstrating the compound's utility in creating complex molecular architectures with potential biological activities (Kappe & Roschger, 1989).

Biological Activity

Compounds within this class have also been investigated for their biological activities. For instance, derivatives with similar structural motifs have shown pronounced plant-growth regulatory activity, highlighting the potential of these molecules in agricultural research and applications (Aniskova, Grinev, & Yegorova, 2017). Moreover, compounds with furan and pyrimidine units have been examined for their cytotoxicity against cancer cell lines, providing a foundation for anticancer drug development (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).

Antimicrobial and Antifungal Applications

Research into tetrahydropyrimidine–isatin hybrids, which bear structural resemblance to the compound , has shown potential antibacterial, antifungal, and anti-tubercular activities. This underscores the compound's relevance in developing new antimicrobial agents to combat resistant strains of bacteria and tuberculosis (Akhaja & Raval, 2012).

Chemical Synthesis and Methodology

The versatility of compounds with similar structures extends to chemical synthesis methodologies. For example, the use of direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives to synthesize furan-3-carboxylic esters highlights innovative approaches to constructing valuable chemical entities (Gabriele, Mancuso, Maltese, Veltri, & Salerno, 2012).

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives . This suggests that the compound may interact with its targets by binding to them, leading to changes in their function.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives have been reported to show inhibitory activity against various viruses . For example, one compound showed inhibitory activity against influenza A .

Eigenschaften

IUPAC Name |

methyl 5-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanylmethyl]furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O4S/c1-29-22(28)18-12-11-15(30-18)13-31-23-25-19-16-9-5-6-10-17(16)24-20(19)21(27)26(23)14-7-3-2-4-8-14/h2-12,24H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMZCYWOCQMKOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2961219.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-[(propan-2-ylcarbamoylamino)methyl]benzoate](/img/structure/B2961220.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2961224.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2961227.png)

![4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2961228.png)

![5-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2961232.png)

![4-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2961233.png)

![1-(4-ethoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2961238.png)